(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2173052-84-9
VCID: VC11675337
InChI: InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H30N2O6
Molecular Weight: 466.5 g/mol

(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid

CAS No.: 2173052-84-9

Cat. No.: VC11675337

Molecular Formula: C26H30N2O6

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid - 2173052-84-9

Specification

CAS No. 2173052-84-9
Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
IUPAC Name (2S,4R)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1
Standard InChI Key DXBCMCAXZWBWLK-ZHRRBRCNSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Stereochemical Characteristics

Core Framework and Functional Groups

The compound belongs to the pyrrolidine-2-carboxylic acid family, characterized by a five-membered saturated ring containing one nitrogen atom. Key structural features include:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection at the 4-position amino group.

  • Boc (tert-butoxycarbonyl) protection at the pyrrolidine nitrogen.

  • A carboxylic acid group at the 2-position, enabling peptide bond formation.

  • A stereochemically defined (2S,4R) configuration, critical for its biological interactions .

The "aminomethyl" modification in the queried compound suggests an additional methylene group (-CH2-) between the 4-position nitrogen and the Fmoc-protected amine, distinguishing it from the more commonly documented 4-amino analogues . This structural variation likely enhances steric bulk and alters hydrogen-bonding capacity, impacting its reactivity in solid-phase peptide synthesis (SPPS).

Table 1: Comparative Structural Properties of Pyrrolidine Derivatives

Property(2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic Acid Hypothesized (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic Acid
Molecular FormulaC25H28N2O6C26H30N2O6
Molecular Weight452.5 g/mol466.5 g/mol
Protective GroupsFmoc (4-NH), Boc (1-N)Fmoc (4-NH-CH2-), Boc (1-N)
Stereochemistry(2S,4R)(2S,4R)

Synthesis and Production

Established Pathways for Analogues

The synthesis of (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid involves sequential protection of the pyrrolidine ring:

  • Boc Protection: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Fmoc Protection: The 4-amino group is derivatized with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dichloromethane .

For the aminomethyl variant, an additional step would introduce the methylene spacer, likely via reductive amination of a 4-ketopyrrolidine intermediate followed by Fmoc protection.

Table 2: Key Synthetic Parameters

ParameterConditions
Boc ProtectionBoc2O, DMAP, CH2Cl2, 0°C to RT, 12h
Fmoc ProtectionFmoc-Osu, DIEA, DMF, RT, 4h
Optical Purity[α]20/D = +34° (c = 1 in CHCl3)
Yield72–85% (reported for analogous compounds)

Physicochemical Properties

Thermal and Optical Characteristics

Data for (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid provides a foundation for predicting the aminomethyl variant’s behavior:

  • Melting Point: 199°C (lit.), suggesting high crystallinity .

  • Boiling Point: 650.2°C (predicted), indicative of thermal stability under synthetic conditions .

  • Optical Activity: [α]20/D = +34° (c = 1 in CHCl3), underscoring the importance of stereochemical control .

The aminomethyl group is expected to reduce melting point slightly due to increased conformational flexibility, though experimental validation is required.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s primary use lies in SPPS, where its orthogonal protection (Boc/Fmoc) enables selective deprotection cycles. For example:

  • Fmoc Removal: Piperidine in DMF (20% v/v) cleaves the Fmoc group while preserving the Boc protection .

  • Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (50% v/v) liberates the pyrrolidine nitrogen for further coupling .

In the aminomethyl variant, the extended linker may improve resistance to diketopiperazine formation during segment condensation, a common side reaction in cyclic peptide synthesis .

Drug Development

(2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid has been employed in:

  • Protease Inhibitors: The rigid pyrrolidine scaffold mimics transition states in enzymatic catalysis .

  • GPCR-Targeted Therapeutics: Conformational restriction enhances binding affinity to G-protein-coupled receptors .

Comparative Analysis with Structural Analogues

(2S,4R) vs. (2S,4S) Diastereomers

The (2S,4S) diastereomer (CAS 174148-03-9) exhibits distinct physicochemical properties:

  • Melting Point: 205°C (vs. 199°C for 2S,4R) .

  • Optical Rotation: [α]20/D = -15° (c = 1 in MeOH), highlighting stereochemical influences on molecular interactions .

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